In immunology, the PAK1 inhibitor FRAX1036 has shown to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in immunotherapies for certain types of cancer.
FRAX1036 has been used in pharmacological research, particularly in the study of cancer. For instance, it has been found to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in combination with other drugs for more effective cancer treatment.
In biochemistry, FRAX1036 has been used in the study of PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways . This suggests that FRAX1036 could potentially be used in the study of these pathways and in the development of new treatments for cancer.
In genetics, the PAK1 inhibitor FRAX1036 has shown to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in genetic studies of cancer, particularly in cancers characterized by PAK1 gene amplification.
In molecular biology, FRAX1036 has been used in the study of PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways . This suggests that FRAX1036 could potentially be used in the study of these pathways and in the development of new treatments for cancer.
In toxicology, the PAK1 inhibitor FRAX1036 has shown to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in toxicological studies of cancer, particularly in cancers characterized by PAK1 gene amplification.
, the compound’s potential effects on PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways, suggest it could have implications in this field.
In microbiology, the PAK1 inhibitor FRAX1036 has shown to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in microbiological studies of cancer, particularly in cancers characterized by PAK1 gene amplification.
, the compound’s potential effects on PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways, suggest it could have implications in this field.
, the compound’s potential effects on PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways, suggest it could have implications in this field.
FRAX1036 is a selective inhibitor of group I p21-activated kinases (PAK). It is particularly noted for its ability to inhibit PAK1, which plays a crucial role in various signaling pathways associated with cell proliferation, survival, and migration. The compound's chemical structure includes a unique arrangement of functional groups that contribute to its specificity and potency against PAK isoforms. The inhibition of PAK1 by FRAX1036 has been shown to have therapeutic implications in conditions such as cancer, where aberrant PAK activity is often implicated.
FRAX1036 interacts with the ATP-binding site of PAK1, leading to the inhibition of its kinase activity. This inhibition results in the downstream effects on critical signaling molecules, including Mek, Erk1/2, β-catenin, and 4EBP1. These interactions can be summarized as follows:
The biological activity of FRAX1036 is primarily linked to its role as a PAK inhibitor. Studies have demonstrated that FRAX1036 effectively reduces cell viability in cancer cell lines that exhibit high levels of PAK activity. Specifically, it has shown efficacy in sensitizing cells with 11q13 amplification to other therapeutic agents. The compound's ability to modulate key signaling pathways underlines its potential as an anti-cancer agent .
FRAX1036 has several notable applications:
Interaction studies have highlighted FRAX1036's unique ability to selectively inhibit PAK1 without significantly affecting other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes. Key findings from studies include:
Several compounds exhibit similar properties to FRAX1036, particularly as PAK inhibitors. Here are some notable examples:
Compound Name | Mechanism | Selectivity | Unique Features |
---|---|---|---|
Rottlerin | Inhibits PAK1 | Less selective | Also affects other kinases |
IPA-3 | Inhibits PAK1 and PAK2 | Moderate selectivity | Known for its role in cell migration |
PF-3758309 | Selective PAK inhibitor | High selectivity | Used primarily in preclinical studies |
FRAX1036 stands out due to its exceptional selectivity for PAK1 and its potent inhibitory effects on cancer cell viability, making it a compelling candidate for further development in targeted cancer therapies .